molecular formula C7H10O2 B167675 1,1-Dimethylprop-2-ynyl acetate CAS No. 1604-29-1

1,1-Dimethylprop-2-ynyl acetate

Cat. No. B167675
Key on ui cas rn: 1604-29-1
M. Wt: 126.15 g/mol
InChI Key: HBSFTVGBQDJTAW-UHFFFAOYSA-N
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Patent
US04076818

Procedure details

112 g (one mole) of freshly distilled dimethylethynyl carbinol is treated with 1.2 moles of acetic anhydride containing 10 drops of 85% phosphoric acid. The acetic anhydride is added to the carbinol dropwise with shaking while maintaining the temperature under 40°. The mixture is allowed to stand overnight, washed with two 75 ml portions of cold water, and the water washings are extracted with ether. The ether extract is added to the main portion of ester and the combined ethereal solution is washed with 10% sodium carbonate solution until the washings remain basic to litmus. The solution is washed with two 75 ml portions of ice-water, dried over calcium chloride, and distilled to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])([C:4]#[CH:5])[OH:3].P(=O)(O)(O)O.[C:12](OC(=O)C)(=[O:14])[CH3:13]>C(OC(=O)C)(=O)C.CO>[C:12]([O:3][C:2]([CH3:6])([CH3:1])[C:4]#[CH:5])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(O)(C#C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
1.2 mol
Type
catalyst
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature under 40°
WASH
Type
WASH
Details
washed with two 75 ml portions of cold water
EXTRACTION
Type
EXTRACTION
Details
the water washings are extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
ADDITION
Type
ADDITION
Details
is added to the main portion of ester
WASH
Type
WASH
Details
the combined ethereal solution is washed with 10% sodium carbonate solution until the washings
WASH
Type
WASH
Details
The solution is washed with two 75 ml portions of ice-water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium chloride
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OC(C#C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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